molecular formula C11H20O2 B1582841 cis-3,3,5-Trimethylcyclohexyl acetate CAS No. 24691-16-5

cis-3,3,5-Trimethylcyclohexyl acetate

Cat. No.: B1582841
CAS No.: 24691-16-5
M. Wt: 184.27 g/mol
InChI Key: OIVWFAFCHQDCCG-SCZZXKLOSA-N
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Description

cis-3,3,5-Trimethylcyclohexyl acetate, also known as isobornyl acetate, is a colorless liquid with a pleasant fruity and floral aroma. It is commonly used in the fragrance and flavor industry due to its appealing scent. The compound has a molecular formula of C11H20O2 and a molecular weight of 184.275 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

cis-3,3,5-Trimethylcyclohexyl acetate can be synthesized through the esterification of [(1R,5R)-3,3,5-trimethylcyclohexanol] with acetic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The final product is then subjected to rigorous quality control measures before being used in various applications .

Chemical Reactions Analysis

Types of Reactions

cis-3,3,5-Trimethylcyclohexyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether

Major Products Formed

Scientific Research Applications

cis-3,3,5-Trimethylcyclohexyl acetate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cis-3,3,5-Trimethylcyclohexyl acetate is primarily related to its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity and floral aroma. Additionally, its potential antimicrobial properties may be attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

cis-3,3,5-Trimethylcyclohexyl acetate can be compared with other similar compounds, such as:

    [(1S,5S)-3,3,5-trimethylcyclohexyl] acetate: A stereoisomer with similar properties but different spatial arrangement of atoms.

    [(1R,5R)-3,3,5-trimethylcyclohexanol]: The alcohol precursor used in the synthesis of the acetate ester.

    [(1R,5R)-3,3,5-trimethylcyclohexanone]: The oxidized form of the compound

The uniqueness of this compound lies in its pleasant aroma and its versatility in various applications, particularly in the fragrance and flavor industry .

Properties

CAS No.

24691-16-5

Molecular Formula

C11H20O2

Molecular Weight

184.27 g/mol

IUPAC Name

[(1S,5S)-3,3,5-trimethylcyclohexyl] acetate

InChI

InChI=1S/C11H20O2/c1-8-5-10(13-9(2)12)7-11(3,4)6-8/h8,10H,5-7H2,1-4H3/t8-,10+/m1/s1

InChI Key

OIVWFAFCHQDCCG-SCZZXKLOSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](CC(C1)(C)C)OC(=O)C

SMILES

CC1CC(CC(C1)(C)C)OC(=O)C

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C

24691-16-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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